3-(1-Aminopropyl)aniline

Aminopeptidase N Enzyme Inhibition Cancer Therapeutics

Researchers targeting Aminopeptidase N (APN/CD13) for oncology or virology projects often face off-target liabilities from non-selective aniline scaffolds. 3-(1-Aminopropyl)aniline (CAS 133332-52-2) solves this with its meta-substituted architecture, delivering potent nanomolar APN inhibition (IC50 = 20 nM) and >5,000-fold selectivity over HDAC1/2. Unlike the para- or ortho-isomers, this regiospecific diamine ensures correct 3D pharmacophore geometry essential for target engagement. Sourced as a high-purity building block (≥98%), it is available in gram quantities with reliable global logistics, minimizing lead optimization risk and accelerating your candidate selection timeline.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 133332-52-2
Cat. No. B154434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminopropyl)aniline
CAS133332-52-2
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)N)N
InChIInChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3
InChIKeyNFNRDIHXXVJCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminopropyl)aniline (CAS 133332-52-2): A Unique meta-Diamine Scaffold for Aminopeptidase N Inhibitor Design and Advanced Organic Synthesis


3-(1-Aminopropyl)aniline (CAS 133332-52-2), also known as 1-(3-aminophenyl)propylamine, is an aromatic diamine featuring a primary aniline group substituted at the meta-position with a 1-aminopropyl side chain . This meta-substituted scaffold distinguishes it from its para- and ortho-isomers, directly influencing its electronic properties, reactivity, and biological target engagement profile [1]. As a versatile small molecule building block, it serves as a crucial intermediate in medicinal chemistry for the synthesis of complex pharmacophores and has demonstrated specific, high-potency inhibition of Aminopeptidase N (APN), an enzyme implicated in cancer progression and viral infection [2].

Beyond Isomerism: Why 3-(1-Aminopropyl)aniline Cannot Be Replaced by Other Aminopropylanilines in Critical Research Applications


Substituting 3-(1-Aminopropyl)aniline with its closely related isomers—such as the para-isomer (4-(1-aminopropyl)aniline, CAS 133332-54-4), the ortho-isomer (2-(1-aminopropyl)aniline, CAS 133332-53-3), or the linear chain analog (N-(3-aminopropyl)aniline, CAS 4742-01-2)—is scientifically unsound for target-driven projects. The meta-substitution pattern is not a trivial structural variation; it fundamentally alters the molecule's electronic distribution, pKa, and spatial geometry [1]. This directly impacts its interaction with biological targets, as evidenced by its distinct inhibitory profile, and its reactivity as a synthetic intermediate. Using a generic, cheaper, or more readily available isomer can lead to a complete loss of target engagement in biological assays or failure in regiospecific chemical transformations, compromising project timelines and data integrity [2].

Quantitative Differentiation of 3-(1-Aminopropyl)aniline: Evidence from Target Engagement, Physicochemical Properties, and Synthetic Utility


Nanomolar Potency Against Aminopeptidase N (APN) Defines a Unique Biological Profile

3-(1-Aminopropyl)aniline demonstrates a highly potent inhibition of porcine Aminopeptidase N (APN) with an IC50 of 20 nM [1]. In stark contrast, its inhibitory activity against human Histone Deacetylases 1 and 2 (HDAC1/2) is negligible, with an IC50 > 100,000 nM (>100 µM) [2]. This represents a >5,000-fold selectivity window for APN over HDAC1/2, a level of target discrimination that is not established for other closely related aminopropylaniline isomers, which are either inactive or exhibit different selectivity profiles against this panel of enzymes [3].

Aminopeptidase N Enzyme Inhibition Cancer Therapeutics Medicinal Chemistry

Predicted pKa and Basicity Differentiate Reactivity in Acylation and Salt Formation

The meta-substitution pattern of 3-(1-Aminopropyl)aniline results in a predicted acid dissociation constant (pKa) of 9.37±0.10 . This basicity is a key determinant of its behavior in chemical reactions, particularly in amine acylation and salt formation. The pKa value is distinct from what would be expected for its ortho- or para-substituted analogs due to differing inductive and resonance effects, as well as from the N-substituted isomer where the aliphatic amine is directly linked to the nitrogen [1]. While precise experimental pKa values for all comparators are not uniformly reported, the predicted value provides a quantitative benchmark for optimizing reaction conditions (e.g., pH control during coupling) and predicting ionization state at physiological pH.

Physicochemical Properties pKa Reactivity Formulation

Boiling Point and Density Variation Impact Purification and Handling

3-(1-Aminopropyl)aniline has a predicted boiling point of 281.4±15.0 °C and a predicted density of 1.032±0.06 g/cm³ . In comparison, its para-isomer (4-(1-aminopropyl)aniline, CAS 133332-54-4) has a predicted boiling point of 284.4±15.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ [1]. The ortho-isomer (2-(1-aminopropyl)aniline, CAS 133332-53-3) is reported to have a density of 1.0±0.1 g/cm³ and a boiling point of 274.1±20.0 °C . These differences, while subtle, are measurable and can influence the choice of distillation parameters for purification or the handling of large volumes where density affects volumetric measurements. The N-substituted isomer (N-(3-aminopropyl)aniline) has a predicted density of 0.9±0.1 g/cm³ .

Physicochemical Properties Boiling Point Density Purification

Validated Application Scenarios for 3-(1-Aminopropyl)aniline Based on Specific Performance Data


Development of High-Selectivity Aminopeptidase N (APN/CD13) Inhibitors

Given its potent nanomolar inhibition of APN (IC50 = 20 nM) and >5,000-fold selectivity over HDAC1/2, 3-(1-Aminopropyl)aniline is an ideal starting point or a privileged scaffold for designing APN-targeted chemical probes and therapeutic candidates [1]. APN is a validated target in oncology and virology, making this compound highly relevant for projects focused on tumor angiogenesis, metastasis inhibition, and viral entry blocking. Its use can minimize off-target effects commonly associated with less selective aniline-based inhibitors, thereby streamlining lead optimization and improving the likelihood of identifying a development candidate with a favorable safety profile [2].

Precision Synthesis of Regiospecific Aniline-Derived Pharmacophores

The unique meta-substitution pattern of 3-(1-Aminopropyl)aniline is critical for constructing specific molecular architectures in medicinal chemistry. Its distinct electronic and steric properties, as reflected by its predicted pKa of 9.37, make it an essential building block for synthesizing drug candidates where the relative spatial orientation of two amine groups is paramount for target binding . This is particularly important in the development of kinase inhibitors, GPCR modulators, and other target classes where the aniline ring is a common pharmacophoric element. Using the meta-isomer ensures the correct 3D conformation of the final molecule, which cannot be achieved with the ortho- or para- isomers [3].

Building Block for Advanced Materials and Ligands

As a diamine with two distinct amine environments (aromatic and aliphatic), 3-(1-Aminopropyl)aniline serves as a versatile monomer or cross-linking agent in the synthesis of specialized polymers, dendrimers, and metal-organic frameworks (MOFs) . The defined geometry of the meta-substituted ring allows for the creation of materials with specific pore sizes, flexibilities, or chelating properties. Furthermore, its application in the preparation of asymmetric ligands for catalysis can lead to unique enantioselectivity outcomes, differentiating it from other aminopropylaniline isomers [4].

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